Aldose Reductase Inhibitory Potency: Glycosylated Form Demonstrates Superior Activity Over Aglycone
In a direct head-to-head comparison of nine anthraquinones isolated from Cassia tora, aurantio-obtusin beta-D-glucoside (as compound 4, chryso-obtusin-2-O-β-D-glucoside) exhibited significantly stronger inhibitory activity against rat lens aldose reductase (RLAR) than its aglycone counterpart aurantio-obtusin (compound 1). The glycosylated form demonstrated an IC₅₀ of 8.8 μM, representing a 35.3% lower concentration required for 50% inhibition compared to the aglycone aurantio-obtusin which displayed an IC₅₀ of 13.6 μM [1].
| Evidence Dimension | Aldose reductase (RLAR) inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 8.8 μM |
| Comparator Or Baseline | Aurantio-obtusin (aglycone): IC₅₀ = 13.6 μM; Emodin: IC₅₀ = 15.9 μM |
| Quantified Difference | 8.8 μM vs 13.6 μM; approximately 1.55-fold greater potency than aglycone |
| Conditions | Rat lens aldose reductase (RLAR) in vitro assay; isolated compounds from EtOAc-soluble extract of Cassia tora seeds |
Why This Matters
The 35% lower IC₅₀ of the glycosylated form relative to the aglycone demonstrates that the glucoside moiety materially enhances aldose reductase inhibition, a critical target in diabetic complication research—making aurantio-obtusin beta-D-glucoside the preferred procurement choice for polyol pathway studies.
- [1] Jang DS, Lee GY, Kim YS, et al. Anthraquinones from the Seeds of Cassia tora with Inhibitory Activity on Protein Glycation and Aldose Reductase. Biological and Pharmaceutical Bulletin. 2007;30(11):2207-2210. View Source
